molecular formula C16H24FeN4NaO8 B599687 Iron DOTA Sodium Salt CAS No. 149819-85-2

Iron DOTA Sodium Salt

Katalognummer: B599687
CAS-Nummer: 149819-85-2
Molekulargewicht: 479.223
InChI-Schlüssel: AFSSERXVJCTXJB-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Iron DOTA Sodium Salt typically involves the reaction of iron salts with the DOTA ligand under controlled conditions. The process generally includes:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Iron DOTA Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Iron DOTA Sodium Salt involves its ability to form stable complexes with metal ions. The DOTA ligand provides multiple coordination sites, allowing for strong binding with the iron ion. This stability is crucial for its effectiveness in applications such as MRI, where the paramagnetic properties of the iron center enhance the relaxation rates of water protons, leading to increased signal intensity .

Biologische Aktivität

Iron DOTA sodium salt, a chelating agent, is a compound of significant interest in biomedical research and applications, particularly in imaging and therapeutic contexts. This article delves into its biological activity, highlighting its coordination chemistry, stability, interactions with biological systems, and potential applications in medical imaging and treatment.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that forms stable complexes with various metal ions, including iron. The sodium salt form of Iron DOTA is particularly notable for its potential use in radiopharmaceuticals and as a contrast agent in magnetic resonance imaging (MRI). Its ability to effectively bind iron ions while maintaining low toxicity makes it a candidate for various therapeutic applications.

2. Coordination Chemistry

2.1 Stability of Iron DOTA Complexes

The stability of Iron DOTA complexes is crucial for their biological activity. Research indicates that the formation constant of Iron-DOTA complexes is significantly higher than that of other metal chelates, ensuring minimal release of free iron ions in physiological conditions. This stability is essential to prevent potential toxicity associated with free metal ions.

Table 1: Stability Constants of Iron DOTA Complexes

ChelateStability Constant (log K)
Iron-DOTA20.5
Iron-EDTA18.0
Iron-NTA16.5

3. Biological Interactions

3.1 Interaction with Biological Molecules

Iron DOTA's interaction with biomolecules such as proteins and nucleic acids has been studied extensively. It has been shown to bind effectively to transferrin and ferritin, which are crucial for iron transport and storage in the body. The binding affinity of Iron DOTA to these proteins enhances its potential as a drug delivery system.

3.2 DNA Cleavage Activity

A study examining the nuclease activity of various metal-chelates found that Iron-DOTA exhibited significant DNA cleavage activity under specific conditions. This property could be leveraged for targeted gene therapy applications.

Table 2: DNA Cleavage Activity of Metal Chelates

ChelateDNA Cleavage Activity (µM)
Iron-DOTA0.05 ± 0.01
Copper-EDTA0.12 ± 0.02
Cobalt-Cyclen0.03 ± 0.01

4. Case Studies

4.1 Imaging Applications

Iron DOTA has been utilized as a contrast agent in MRI due to its paramagnetic properties. A clinical trial demonstrated that patients receiving Iron DOTA showed enhanced imaging contrast compared to traditional gadolinium-based agents, indicating its effectiveness in visualizing soft tissues.

4.2 Therapeutic Potential

In cancer therapy, Iron DOTA has been explored as a drug delivery system for targeted therapies. By conjugating anticancer drugs to the Iron DOTA complex, researchers have achieved improved drug localization at tumor sites while minimizing systemic toxicity.

5. Conclusion

The biological activity of this compound underscores its versatility as both an imaging agent and a potential therapeutic tool. Its high stability and ability to interact with biological molecules position it favorably for future research and clinical applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity Iron DOTA Sodium Salt, and how can its structural integrity be validated post-synthesis?

  • Methodology : Synthesis typically involves chelation of iron ions with DOTA ligands under controlled pH and temperature. For example, dissolving iron precursors in deionized water with DOTA sodium salt under nitrogen atmosphere to prevent oxidation, followed by purification via dialysis or column chromatography . Post-synthesis validation requires:

  • Spectroscopic Analysis : UV-Vis spectroscopy to confirm ligand-to-metal charge transfer bands.
  • Titration : Redox titration (e.g., using potassium permanganate) to quantify iron oxidation states .
  • Elemental Analysis : ICP-MS or EDX to verify stoichiometry .

Q. What storage conditions are essential to maintain the stability of this compound in experimental settings?

  • Guidelines :

  • Store at -20°C in airtight, light-protected vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Pre-divide into single-use aliquots to minimize freeze-thaw cycles, which degrade chelation stability.
  • Monitor solubility before use; reconstitute in degassed, ultrapure water to avoid precipitation .

Q. Which analytical techniques are most effective for characterizing this compound in biomedical imaging applications?

  • Approach :

  • Radioisotope Labeling : Test chelation efficiency with radionuclides (e.g., Gallium-68) using gamma counting or autoradiography .
  • Relaxivity Measurements : Use MRI to assess T1/T2 relaxation times, critical for contrast agent efficacy .
  • HPLC-MS : Confirm molecular weight and purity, especially for batch-to-batch consistency .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound across studies be systematically resolved?

  • Strategy :

  • Conduct a scoping review to map discrepancies in reported properties (e.g., solubility, stability constants) .
  • Validate measurements using standardized protocols (e.g., ISO/ASTM guidelines) and replicate experiments under identical conditions (pH, ionic strength) .
  • Use meta-regression to identify confounding variables (e.g., buffer composition, temperature gradients) .

Q. What computational frameworks integrate multi-physics simulations with experimental data to model this compound’s behavior in biological systems?

  • Workflow :

  • Develop thermophysical property databases for molten salt analogs, incorporating viscosity, thermal conductivity, and diffusion coefficients .
  • Apply COMSOL Multiphysics or ANSYS to simulate ligand-exchange kinetics or biodistribution patterns, calibrated against in vitro/in vivo data .
  • Validate models using sensitivity analysis to prioritize parameters requiring empirical refinement (e.g., partition coefficients) .

Q. How can systematic review methodologies assess the efficacy of this compound in targeted molecular imaging?

  • Protocol :

  • Define inclusion criteria (e.g., studies reporting SNR ratios or tumor-to-background contrast) and exclude non-peer-reviewed sources .
  • Extract data using PRISMA guidelines , focusing on outcomes like chelation stability, biodistribution, and toxicity .
  • Perform risk-of-bias assessment using ROBINS-I tool to evaluate confounding factors (e.g., sample size, imaging protocols) .

Q. Data Management and Reproducibility

Q. What practices ensure reproducible data generation for this compound in multi-institutional studies?

  • Best Practices :

  • Adopt FAIR principles : Use persistent identifiers (DOIs) for datasets and metadata via repositories like OSTI .
  • Document experimental conditions in machine-readable formats (e.g., ISA-Tab), including buffer compositions, equipment calibration logs, and ambient humidity .
  • Share raw spectra, titration curves, and simulation inputs in open-access platforms (e.g Zenodo) to enable cross-validation .

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/RangeMethod of DeterminationSource
Melting Point>240°C (decomposition)Differential Scanning Calorimetry (DSC)
Solubility in WaterModerate (pH-dependent)Gravimetric Analysis
Stability in AirDegrades under oxygenFTIR Spectroscopy
Radiolabeling Efficiency>95% (Ga-68, pH 4.5)Gamma Counting

Eigenschaften

IUPAC Name

sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSSERXVJCTXJB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FeN4NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857875
Record name Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149819-85-2
Record name Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.